molecular formula C22H25N3O5S B4186491 Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate

Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate

Cat. No.: B4186491
M. Wt: 443.5 g/mol
InChI Key: VMOJMFYHVRTLGK-UHFFFAOYSA-N
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Description

Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate is a synthetic organic compound featuring a terephthalate ester backbone modified at the 2-position by a carbonothioylamino-piperazinyl substituent. The piperazine ring is further substituted with a 4-methoxyphenyl group, introducing electron-donating properties. For instance, dimethyl 2-acetamido terephthalate derivatives exhibit herbicidal activity by targeting enzymes like CcSHMT1 . The carbonothioyl group in this compound may enhance binding affinity or stability compared to carbonyl or acetamido analogs, though this requires empirical validation.

Properties

IUPAC Name

dimethyl 2-[[4-(4-methoxyphenyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-28-17-7-5-16(6-8-17)24-10-12-25(13-11-24)22(31)23-19-14-15(20(26)29-2)4-9-18(19)21(27)30-3/h4-9,14H,10-13H2,1-3H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOJMFYHVRTLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine to form 4-(4-methoxyphenyl)-1-piperazine.

    Introduction of the Carbonothioyl Group: The piperazine derivative is then reacted with carbon disulfide and a suitable base to introduce the carbonothioyl group, forming the intermediate compound.

    Coupling with Terephthalate: The final step involves the reaction of the intermediate compound with dimethyl terephthalate under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonothioyl group can be reduced to form thiol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate has shown promise in the development of pharmaceuticals, particularly in the following areas:

  • Antidepressant Activity : The piperazine moiety is known for its interaction with serotonin receptors, making this compound a candidate for antidepressant research. Studies have indicated that similar compounds can exhibit significant binding affinities to serotonin receptors, potentially alleviating depressive symptoms .
  • Anticancer Properties : Research has highlighted the potential of compounds containing piperazine and carbonothioyl groups in targeting cancer cells. The unique structural features of this compound may enhance its efficacy against specific cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
Property Details
Binding AffinityHigh for serotonin receptors
Mechanism of ActionPotential apoptosis induction

Agrochemical Applications

The compound's insecticidal properties have been explored in agricultural settings. Its structure allows it to interact with insect neuroreceptors, potentially leading to effective pest control solutions. Recent studies have synthesized derivatives of this compound and evaluated their efficacy against common agricultural pests, demonstrating promising results .

Materials Science

In materials science, this compound can be utilized in the synthesis of polymeric materials. The terephthalate component enables the formation of polyesters with enhanced mechanical properties and thermal stability. These materials can be applied in various industries, including packaging and construction .

Case Study 1: Antidepressant Development

A study conducted on derivatives of piperazine-based compounds demonstrated that modifications to the methoxy and carbonothioyl groups significantly influenced their pharmacological profiles. This research supports the hypothesis that this compound could serve as a lead compound for developing new antidepressants .

Case Study 2: Insecticide Efficacy

A recent evaluation of several new eco-friendly organic compounds revealed that those derived from this compound exhibited notable insecticidal activity against specific pests. The study highlighted the importance of structural optimization in enhancing bioactivity .

Mechanism of Action

The mechanism of action of Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues from Quinoline-Based Piperazine Derivatives ()

Compounds C1–C7 in share a quinoline core with a piperazine-carbonyl linkage to substituted phenyl groups. Notably, Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) bears a 4-methoxyphenyl substituent analogous to the target compound. Key differences include:

  • Core Structure: Quinoline (C1–C7) vs. terephthalate (target compound).
  • Linkage: Carbonyl (C1–C7) vs. carbonothioyl (target compound).
  • Substituent Position : The methoxy group is on the phenyl ring in both, but C6’s piperazine is linked to a benzoate ester, whereas the target compound’s piperazine connects to a terephthalate.

Hypothetical Implications :

  • The terephthalate core may improve solubility compared to quinoline derivatives.

Dimethyl 2-Acetamido Terephthalate Derivatives ()

Compound 9ay (Dimethyl 2-(2-(4-(2-(4-bromo-2-chlorophenoxy)acetyl)piperazin-1-yl)acetamido)terephthalate) shares the terephthalate backbone but differs in substituents:

  • Substituent: Acetamido-piperazinyl-phenoxy vs. carbonothioylamino-piperazinyl-methoxyphenyl.
  • Activity : Compound 9ay exhibits herbicidal activity (EC50 = 193.8 g a.i./ha), suggesting the terephthalate scaffold is compatible with agrochemical applications.

Comparison Highlights :

  • The carbonothioyl group might enhance enzyme inhibition compared to acetamido, as sulfur’s electronegativity could strengthen interactions with active-site residues.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituent(s) Biological Activity (if known) Reference
Target Compound Terephthalate Carbonothioylamino-piperazinyl-(4-methoxy) Hypothetical herbicidal activity
C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline Piperazinyl-carbonyl-(4-methoxy) Not reported
Compound 9ay Terephthalate Acetamido-piperazinyl-(4-bromo-2-chloro) Herbicidal (EC50 = 193.8 g a.i./ha)

Research Findings and Implications

Substituent Effects on Bioactivity

  • Electron-Donating Groups : The 4-methoxyphenyl group in both the target compound and C6 may enhance solubility and moderate receptor interactions, contrasting with electron-withdrawing groups (e.g., bromo, chloro in C2–C4) that could improve target binding but reduce bioavailability .
  • Sulfur vs. Carbonyl: Carbonothioyl groups (target compound) are less common in pesticides than carbonyl or acetamido groups. Their inclusion might reduce metabolic degradation or improve binding kinetics, as seen in sulfonylurea herbicides .

Core Structure Influence

  • Terephthalate vs. Quinoline: Terephthalate derivatives (target compound, 9ay) are structurally simpler than quinolines (C1–C7), which could lower synthesis costs and improve scalability for agricultural use .

Biological Activity

Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N3O3S
  • Molecular Weight : 358.44 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of terephthalic acid derivatives with piperazine and carbonothioic acid derivatives. The process can be optimized using various solvents and catalysts to enhance yield and purity. Recent studies have focused on eco-friendly synthesis methods to reduce environmental impact while maintaining efficiency .

Antitumor Activity

Research has indicated that derivatives of piperazine, including compounds similar to this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Insecticidal Activity

Recent investigations have explored the insecticidal potential of this compound. In laboratory settings, it has demonstrated efficacy against common agricultural pests, making it a candidate for development as a novel insecticide. The mode of action appears to involve neurotoxic effects on target insects, leading to paralysis and death .

Study 1: Antitumor Efficacy

In a study published in Nature, a series of piperazine derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. This compound was among the compounds showing potent activity against breast cancer cell lines, with IC50 values indicating effective dose-response relationships .

Study 2: Antimicrobial Assessment

Another study focused on evaluating the antimicrobial properties of this compound against various pathogens. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of this compound, with minimum inhibitory concentrations (MIC) established for several strains .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth ,
AntimicrobialSignificant reduction in bacterial viability
InsecticidalNeurotoxic effects leading to insect mortality

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate
Reactant of Route 2
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Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate

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